molecular formula C21H22N2O3 B14862593 Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14862593
M. Wt: 350.4 g/mol
InChI Key: YTZKDBFISMMOPR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-methoxyphenyl group, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine, 1,3-dicarbonyl compounds, benzyl halides, and phenyl halides.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylbenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(24)20-13-19(17-9-11-18(25-3)12-10-17)22-23(20)14-16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3

InChI Key

YTZKDBFISMMOPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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